

Spectroscopic and Technical Profile of 2-Bromo-3-fluoro-6-nitroaniline

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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-6-nitroaniline

Cat. No.: B170609

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, potential synthetic pathways, and generalized experimental protocols for the characterization of **2-Bromo-3-fluoro-6-nitroaniline**. This compound, with the CAS number 1218764-80-7, is a valuable building block in medicinal chemistry and materials science.^{[1][2]}

Chemical and Physical Properties

2-Bromo-3-fluoro-6-nitroaniline has a molecular formula of $C_6H_4BrFN_2O_2$ and a molecular weight of 235.01 g/mol.^[1] It is typically supplied as a bright yellow solid and is utilized in organic synthesis as an intermediate for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.^{[1][2]}

Property	Value
CAS Number	1218764-80-7
Molecular Formula	$C_6H_4BrFN_2O_2$
Molecular Weight	235.01 g/mol
Appearance	Bright yellow solid

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of **2-Bromo-3-fluoro-6-nitroaniline**.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. The spectrum for **2-Bromo-3-fluoro-6-nitroaniline** is available through spectral databases. Key expected vibrational frequencies include:

- N-H stretching: Around 3300-3500 cm^{-1} for the amine group.
- C-H stretching (aromatic): Typically above 3000 cm^{-1} .
- N-O stretching (nitro group): Strong absorptions around 1500-1550 cm^{-1} (asymmetric) and 1300-1350 cm^{-1} (symmetric).
- C=C stretching (aromatic): In the 1400-1600 cm^{-1} region.
- C-F stretching: In the 1000-1400 cm^{-1} range.
- C-Br stretching: Typically below 1000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **2-Bromo-3-fluoro-6-nitroaniline** is not readily available in the public domain, predicted shifts and coupling patterns can be inferred based on the structure.

^1H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the two amine protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the bromine, fluorine, nitro, and amino substituents.

^{13}C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached functional groups.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this specific compound is not publicly available. However, the expected mass spectrum would show a molecular ion peak corresponding to the molecular weight (235.01 g/mol). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ^{79}Br and ^{81}Br) separated by 2 m/z units would be expected for the molecular ion and any bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for aromatic compounds like **2-Bromo-3-fluoro-6-nitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **2-Bromo-3-fluoro-6-nitroaniline** would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. The choice of solvent depends on the solubility of the compound. A standard ^1H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. For ^{13}C NMR, a greater number of scans would be required to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The components are separated on a capillary column and then introduced into the mass spectrometer. For less volatile compounds, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with liquid chromatography (LC-MS) could be employed.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving **2-Bromo-3-fluoro-6-nitroaniline** are not documented, the metabolism of halogenated nitroaromatic compounds in biological systems generally follows established degradation pathways. These pathways are crucial for understanding the environmental fate and potential toxicity of such compounds.

Generalized Metabolic Pathway of Halogenated Nitroaromatic Compounds

The diagram below illustrates a generalized pathway for the microbial degradation of a halogenated nitroaromatic compound. The initial steps often involve the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. Subsequent steps can involve dehalogenation and ring cleavage.

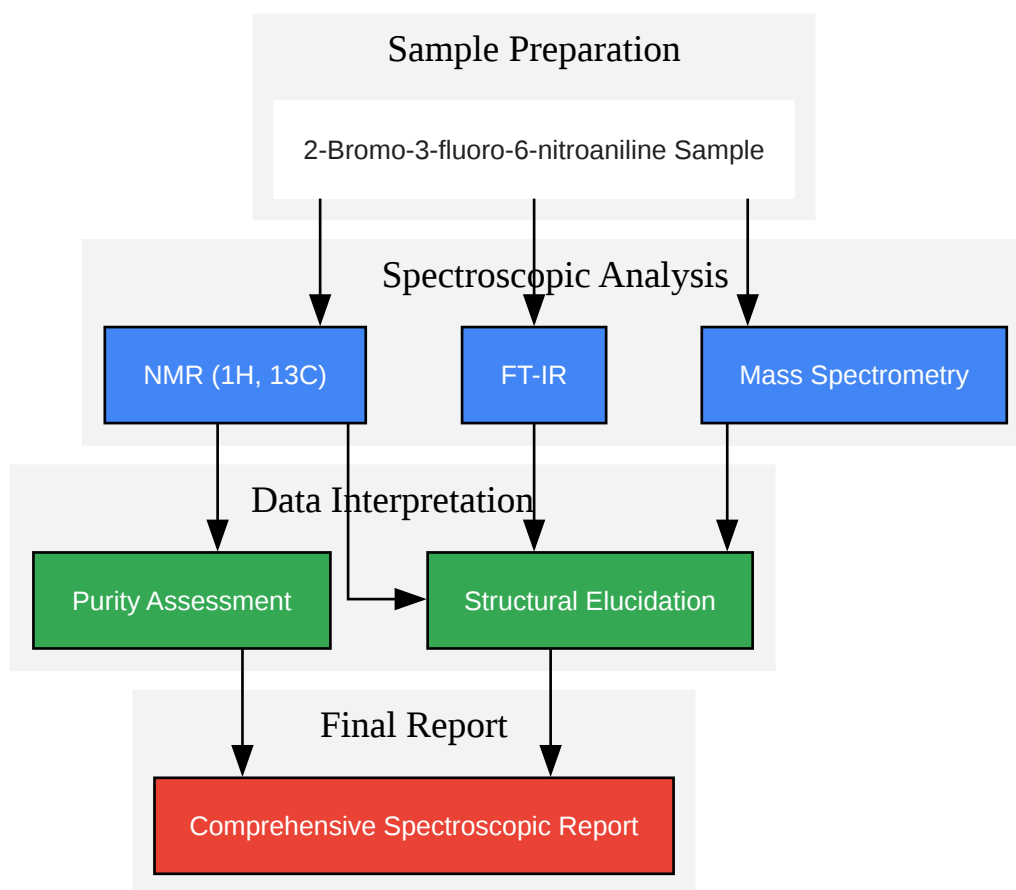


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Caption: Generalized microbial degradation pathway of **2-Bromo-3-fluoro-6-nitroaniline**.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized or purchased sample of **2-Bromo-3-fluoro-6-nitroaniline** is outlined below.



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-3-fluoro-6-nitroaniline**.

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References

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